molecular formula C13H17ClN2 B564401 Medetomidine-13C,d3 Hydrochloride CAS No. 1216630-06-6

Medetomidine-13C,d3 Hydrochloride

Cat. No.: B564401
CAS No.: 1216630-06-6
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-RWALGPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine-13C-d3 (hydrochloride) is a deuterated and carbon-13 labeled version of Medetomidine hydrochloride. Medetomidine hydrochloride is an orally active α2-adrenoceptor agonist known for its sedative and analgesic properties. The deuterated and carbon-13 labeled version is primarily used as an internal standard in mass spectrometry for the quantification of Medetomidine .

Scientific Research Applications

Medetomidine-13C-d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Medetomidine-13C,d3 Hydrochloride is a deuterated labeled form of Medetomidine . The primary target of Medetomidine is the α2-adrenoceptor , which is a type of adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an agonist at the α2-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α2-adrenoceptor, activating it .

Biochemical Pathways

Upon activation of the α2-adrenoceptor, this compound can cause peripheral vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. It is an important factor in controlling blood pressure and temperature.

Pharmacokinetics

It is known that the compound is orally active , indicating that it can be absorbed through the gastrointestinal tract

Result of Action

The activation of α2-adrenoceptors by this compound leads to sedative and analgesic effects . This means that the compound can produce a calming effect and reduce pain sensation, respectively.

Safety and Hazards

Medetomidine-13C,d3 Hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine-13C-d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the Medetomidine moleculeThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of Medetomidine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Medetomidine-13C-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .

Comparison with Similar Compounds

Uniqueness: Medetomidine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which makes it an invaluable tool in mass spectrometry for accurate quantification and analysis. This labeling provides enhanced sensitivity and specificity in detecting and measuring Medetomidine in various samples .

Properties

IUPAC Name

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-RWALGPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721477
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216630-06-6
Record name 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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